molecular formula C8H16 B3273568 1,1-Dimethylcyclohexane CAS No. 590-66-9

1,1-Dimethylcyclohexane

Cat. No.: B3273568
CAS No.: 590-66-9
M. Wt: 112.21 g/mol
InChI Key: QEGNUYASOUJEHD-UHFFFAOYSA-N
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Description

1,1-Dimethylcyclohexane is an organic compound with the molecular formula C8H16. It is a derivative of cyclohexane, where two methyl groups are attached to the same carbon atom in the cyclohexane ring. This compound is also known by other names such as gem-Dimethylcyclohexane. It is a colorless liquid with a characteristic odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylcyclohexane can be synthesized through several methods. One common method involves the alkylation of cyclohexane with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 1,1-Dimethylcyclohexene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.

    Reduction: Although less common, reduction reactions can convert it to simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1,1-Dimethyl-2-chlorocyclohexane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.

    Substitution: Halogenation typically uses halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

Scientific Research Applications

1,1-Dimethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylcyclohexane largely depends on the specific reaction it undergoes. In oxidation reactions, for example, the compound interacts with oxidizing agents to form intermediate species that eventually lead to the formation of alcohols, ketones, or acids. The molecular targets and pathways involved vary with the type of reaction and the conditions applied .

Comparison with Similar Compounds

    1,2-Dimethylcyclohexane: Exists in cis and trans forms, with different physical and chemical properties.

    1,3-Dimethylcyclohexane: Also exists in cis and trans forms, used in similar applications.

    1,4-Dimethylcyclohexane: Known for its unique conformational properties.

Uniqueness of 1,1-Dimethylcyclohexane: this compound is unique due to the presence of two methyl groups on the same carbon atom, which significantly influences its chemical reactivity and physical properties compared to other dimethylcyclohexane isomers .

Properties

IUPAC Name

1,1-dimethylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QEGNUYASOUJEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC1(CCCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID1074832
Record name 1,1-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1-Dimethylcyclohexane
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Vapor Pressure

22.7 [mmHg]
Record name 1,1-Dimethylcyclohexane
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CAS No.

590-66-9, 27195-67-1
Record name 1,1-Dimethylcyclohexane
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Record name 1,1-Dimethylcyclohexane
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Record name 1,1-Dimethylcyclohexane
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Record name 1,1-dimethylcyclohexane
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Synthesis routes and methods I

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3-dimethyl) cyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR31## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and allyl chloride (114 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is added, and the organic layer is distilled for afford 24 grams of 3,3-dimethylcyclohexane, 48 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl)cyclohexane, and 90 grams of nonvolatile material.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
114 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3-dimethylcyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR24## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and methallyl chloride (135 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is decanted, and the organic layer is distilled to afford 3,3-dimethylcyclohexane (62 gm) and 1-acetyl-3,3-dimethyl-1-(2-methyl-2-propenyl) cyclohexane (83 gm) (NMR spectrum, FIG. 1; IR spectrum, FIG. 2).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
135 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylcyclohexane
Reactant of Route 2
1,1-Dimethylcyclohexane
Reactant of Route 3
1,1-Dimethylcyclohexane
Reactant of Route 4
1,1-Dimethylcyclohexane
Reactant of Route 5
Reactant of Route 5
1,1-Dimethylcyclohexane
Reactant of Route 6
1,1-Dimethylcyclohexane
Customer
Q & A

Q1: What is the molecular formula and weight of 1,1-Dimethylcyclohexane?

A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: What insights do spectroscopic studies offer about this compound?

A2: Proton Magnetic Resonance (PMR) studies, particularly on deuterated derivatives, reveal key structural details. For example, the axial methyl group in this compound induces a flattening of the ring structure. [, ] Electron Paramagnetic Resonance (EPR) spectroscopy studies show that the this compound radical cation undergoes mirror inversion of its low-symmetry ground-state structure at low temperatures. []

Q3: How does the conformation of this compound affect its interactions in solution?

A3: Studies using deuterium NMR in nematic liquid crystal solvents show that the ordering of this compound is primarily determined by its shape. This shape-dominated ordering arises from short-range, repulsive (hard-body) interactions with the surrounding solvent molecules. []

Q4: What is known about the reactivity of this compound with radicals?

A4: Studies show that this compound readily reacts with both methyl and tert-butoxyl radicals via hydrogen abstraction. The rate of abstraction is influenced by the type of hydrogen atom (primary, secondary, or tertiary) being abstracted. [, ]

Q5: Can this compound be used in catalytic reactions?

A5: While this compound itself may not be a catalyst, its reactions over catalysts like sulfated zirconia can provide valuable insights into isomerization mechanisms of cycloalkanes. [] For instance, when reacted over a chromia-alumina catalyst, this compound undergoes aromatization and dehydroisomerization. []

Q6: How have computational methods been used to study this compound?

A6: Ab initio and density functional theory (DFT) calculations have been employed to investigate the conformational properties of this compound, revealing a decrease in the energy difference between chair and twist-boat conformations compared to cyclohexane. []

Q7: Does the structure of this compound influence its properties?

A7: Yes, the gem-dimethyl substitution pattern in this compound plays a crucial role in its reactivity. For instance, it makes it more resistant to biodegradation compared to isomers with adjacent methyl groups. [] This substitution pattern also affects its conformational preferences and its behavior in various chemical reactions.

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